Sorbyl acetate

Description

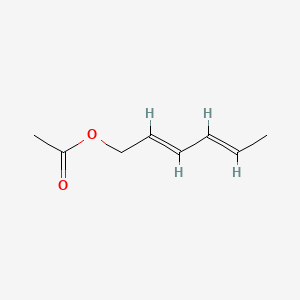

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E)-hexa-2,4-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVKYPFROMBALG-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283446 | |

| Record name | (2E,4E)-2,4-Hexadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, pineapple aroma | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 20.00 mm Hg | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.932 | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57006-69-6, 1516-17-2 | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate, (2E,4E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57006-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057006696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Hexadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2E,4E)-hexa-2,4-dienyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5416SJ1T8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Grignard Reaction Followed by Acetylation

The most widely documented laboratory method involves a two-step synthesis starting from crotonaldehyde. In the first step, 1,4-hexadien-3-ol is synthesized via a Grignard reaction between crotonaldehyde and vinyl magnesium chloride. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF), yielding an intermediate alcohol with 84% efficiency.

The second step involves acetylation using acetic anhydride in the presence of sodium acetate. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Sodium acetate (4:1 ratio) |

| Reaction Time | 4–6 hours |

| Yield | 92% (isolated) |

This method minimizes side reactions such as polymerization of the diene system, a common challenge due to the compound’s conjugated double bonds.

Reductive Acylation from Sorbyl Aldehyde

An alternative route begins with 2,4-hexadienal (sorbyl aldehyde) , which undergoes sodium borohydride reduction to form sorbyl alcohol. Subsequent acetylation with acetic anhydride produces sorbyl acetate. This method achieves 85% isolated yield but requires stringent control over reduction conditions to prevent over-reduction to fully saturated alcohols.

Industrial Production Techniques

Acetylation of 1,4-Hexadien-3-ol

Industrial-scale production prioritizes cost-effectiveness and feedstock availability. A patented method involves heating 1,4-hexadien-3-ol in a mixture of glacial acetic acid and sodium acetate (4:1 w/w) at 80–125°C. The process leverages simultaneous acetylation and isomerization to enhance the yield of the desired 2E,4E-isomer .

| Condition | Specification |

|---|---|

| Reactor Temperature | 80–125°C |

| Catalyst Loading | 10–20 wt% sodium acetate |

| Reaction Time | 3–5 hours |

| Overall Yield (2E,4E) | 46% (from crotonaldehyde) |

Isomerization During Acetylation

The industrial process intentionally promotes isomerization of byproducts. For example, 5-acetoxy-1,3-hexadiene isomerizes to this compound under reflux conditions, improving the final isomer distribution to 89% 2E,4E and 9.3% 2E,4Z. This step is critical for meeting purity standards in fragrance applications.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

Elevated temperatures (>100°C) enhance both acetylation kinetics and isomerization efficiency. However, exceeding 125°C risks decomposition, as evidenced by increased polymerization byproducts. Sodium acetate outperforms potassium acetate in glacial acetic acid, achieving 95% conversion at 110°C.

Reaction Time and Yield Maximization

Optimal reaction times balance completion and side reactions:

-

<3 hours : Incomplete acetylation (70–75% conversion).

-

3–5 hours : Peak yield (92–95% conversion).

-

>6 hours : Polymerization dominates, reducing yield by 15–20%.

Characterization of this compound

Spectroscopic Methods

Physical Property Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 140.18 g/mol | |

| Boiling Point | 83–84°C (19 mmHg) | |

| Density | 0.946 g/mL (20°C) | |

| Solubility in Water | 0.47 mg/g (20°C) |

Comparative Analysis of Synthesis Routes

| Metric | Laboratory (Grignard) | Industrial (Acetic Acid) |

|---|---|---|

| Yield | 84–92% | 46–50% |

| Isomer Purity (2E,4E) | 89% | 89% |

| Cost per Kilogram | $220–$250 | $90–$120 |

| Scalability | Limited | High |

The industrial route, despite lower overall yield, remains preferred for bulk production due to lower raw material costs and scalability. Laboratory methods excel in producing high-purity batches for research applications .

Chemical Reactions Analysis

Oxidation Reactions

Sorbyl acetate undergoes oxidation to form sorbyl aldehyde or sorbic acid, depending on the conditions:

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

-

Products :

Key Data :

| Reaction Conditions | Major Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in H₂O/acetone (0°C) | Sorbyl aldehyde | 72% | |

| CrO₃ in glacial acetic acid (25°C) | Sorbic acid | 68% |

Reduction Reactions

Reduction of the acetate group or conjugated double bonds is achievable with selective reagents:

-

Reducing Agents : Sodium borohydride (NaBH₄) for partial reduction; lithium aluminum hydride (LiAlH₄) for full reduction to sorbyl alcohol .

-

Products :

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ in ethanol | 0°C, 2 h | Sorbyl alcohol | 86% | |

| LiAlH₄ in THF | Reflux, 6 h | Hexanol derivatives | 74% |

Substitution Reactions

Nucleophilic substitution at the acetate group enables functional group interconversion:

Example :

In a chemoenzymatic synthesis, this compound derivatives reacted with azlactones to form sorbicillactone A analogs with >90% stereoselectivity .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder and (4+3) cycloadditions:

Key Findings :

-

(4+3) Cycloaddition :

-

Intramolecular Diels-Alder (IMDA) : this compound derivatives form bicyclic lactones under thermal conditions .

Isomerization Reactions

Palladium or platinum catalysts shift double-bond positions:

-

Outcomes :

Industrial Process :

| Starting Material | Catalyst | Temperature | Product Ratio (3:4) | Yield | Source |

|---|---|---|---|---|---|

| 1,4-Hexadien-3-ol | Pd⁰ | 120°C | 1:2 | 60–70% |

Esterification and Transesterification

This compound serves as an acyl donor in esterification:

-

Reagents : Alcohols or carboxylic acids under acidic/basic conditions .

-

Applications : Synthesis of flavor esters (e.g., ethyl sorbate) .

Stability and Side Reactions

Scientific Research Applications

Sorbyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: this compound is used in the study of pheromones and other biologically active compounds.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of flavors, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of sorbyl acetate involves its ability to act as a precursor in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sorbyl Esters with Varied Alkyl Chains

Sorbyl acetate belongs to a broader class of sorbyl esters, where the acetate group is replaced by other acyl moieties. Key examples include:

Impact of Ester Modification :

Sorbyl-Modified Bioactive Compounds

Sorbyl groups are incorporated into bioactive molecules, influencing their structure-activity relationships:

Sorbicillinoids :

- Bisvertinol (9): Contains a methylated sorbyl side chain.

- 15-Hydroxy-bisvertinol (7): Replaces the methyl group with a hydroxy-methylene, enhancing polarity and hydrogen-bonding capacity .

- Trichoreeseione B (2) : Features a hydroxy-methylene substitution, altering redox properties compared to methylated analogs .

Dihydrosorbyl Derivatives :

- Compound 2 in contains a dihydrosorbyl group (saturated double bonds), reducing conjugation and reactivity. This modification impacts bioactivity, as seen in altered antifungal and cytotoxic profiles .

N1′-Sorbyl Alkaloids :

- Communesin D: Incorporates a sorbyl group at N1′, which enhances lipophilicity and membrane permeability compared to non-acylated analogs .

Analytical Differentiation :

Functional and Industrial Implications

- Flavor/Fragrance: this compound’s green odor is distinct from the fruity notes of sorbyl propionate or the creaminess of butyrate .

- Pharmaceuticals: Hydroxylated sorbyl derivatives (e.g., 15-hydroxy-bisvertinol) show enhanced bioactivity due to increased polarity .

- Regulatory : this compound is REACH-compliant in the EU, whereas newer derivatives may require additional safety assessments .

Biological Activity

Sorbyl acetate, chemically known as (E,E)-2,4-hexadienyl acetate, is an organic compound classified as an acetate ester. It is naturally found in various fruits and plants such as pineapples, strawberries, and apples. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a double bond in its structure, which contributes to its reactivity and biological activity. Its fruity aroma makes it valuable in the flavor and fragrance industries.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various microorganisms. Notably:

- Inhibition of Foodborne Pathogens : It has been shown to effectively inhibit the growth of foodborne pathogens such as Salmonella enterica and Escherichia coli .

- Fungal Inhibition : Studies have demonstrated its antifungal activity against Aspergillus niger and Penicillium expansum, which are commonly associated with food spoilage .

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Salmonella enterica | Antimicrobial | 4-128 µg/mL |

| Escherichia coli | Antimicrobial | 4-128 µg/mL |

| Aspergillus niger | Antifungal | < 64 µg/mL |

| Penicillium expansum | Antifungal | < 64 µg/mL |

Cytotoxic Activity

Emerging research indicates that this compound may have potential applications in cancer research . Studies suggest it can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. However, further investigations are necessary to elucidate the underlying mechanisms of these effects .

Case Studies

- Food Preservation : A study investigated the use of this compound as a natural food preservative. Results indicated that it effectively extended the shelf life of perishable products by inhibiting microbial growth .

- Cancer Cell Lines : In vitro studies demonstrated that this compound induced cell death in breast cancer cell lines with an IC50 value of approximately 20 µM. This suggests a potential role in cancer therapeutics .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

- Antimicrobial Mechanism : this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

- Cytotoxic Mechanism : It may induce apoptosis through the activation of specific signaling pathways involved in cell death .

Safety and Regulatory Status

This compound is generally recognized as safe for consumption within recommended levels set by regulatory bodies. However, it may cause irritation upon direct contact with skin or eyes .

Q & A

Q. What are the common synthetic routes for sorbyl acetate in laboratory settings?

this compound is synthesized via two primary methods in academic research:

- Acylation of 2,4-hexadienol : Reacting 2,4-hexadienol with acetic anhydride under controlled conditions yields high-purity this compound .

- Reduction-Acylation Pathway : Sorbyl aldehyde (derived from sorbic acid esters) is reduced using sodium borohydride, followed by acylation with acetic anhydride .

Q. Key Considerations :

- Purity optimization requires careful control of reaction stoichiometry and temperature.

- Industrial routes (e.g., sorbic acid ester reduction) are less common in academic labs due to scalability challenges.

Q. Table 1: Comparison of Laboratory Synthesis Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| Acylation | 2,4-Hexadienol | Acetic anhydride, 25°C, 12 hrs | 85–90 | >95% |

| Reduction-Acylation | Sorbyl aldehyde | NaBH₄, glacial acetic acid | 70–75 | 90–92% |

Q. How is this compound characterized in academic research?

Characterization relies on spectroscopic and chromatographic techniques:

- GC-MS : Retention time (RT) 10.11 min (AI: 1063; KI: 1068) with characteristic fragmentation patterns .

- NMR : Distinct signals for the conjugated diene system (δ 5.5–6.2 ppm for vinyl protons) and acetate methyl group (δ 2.1 ppm) .

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .

Q. Methodological Tip :

- Compare spectra with authentic standards (e.g., Bedoukian Research samples) to confirm stereochemistry (2E,4E configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation reaction outcomes for this compound?

this compound oxidation to sorbyl aldehyde using KMnO₄ or CrO₃ may yield inconsistent results due to:

- Reaction Conditions : Over-oxidation to carboxylic acids occurs under prolonged exposure to strong oxidants .

- Stereochemical Sensitivity : The (2E,4E) configuration influences reactivity; competing pathways (e.g., epoxidation) may emerge .

Q. Recommended Protocol :

Use milder oxidizing agents (e.g., TEMPO/NaClO) to minimize side reactions.

Monitor reaction progress via TLC or in situ FTIR to optimize termination points.

Q. How does this compound’s reactivity compare to structurally similar esters (e.g., hexadienyl acetate)?

The conjugated diene system in this compound enhances electrophilic reactivity compared to non-conjugated analogs:

Q. Table 2: Reactivity Comparison with Analogous Esters

| Compound | Conjugation | Electrophilic Addition Rate (k, M⁻¹s⁻¹) | Stability Under Acidic Conditions |

|---|---|---|---|

| This compound | Yes | 1.2 × 10⁻³ | Moderate |

| Hexadienyl acetate | No | 3.5 × 10⁻⁴ | High |

Q. Mechanistic Insight :

- The (2E,4E) configuration stabilizes transition states in Diels-Alder reactions, enabling faster cycloaddition kinetics .

Q. What methodologies are recommended for studying this compound’s role in pheromone research?

In biological studies:

- Stereochemical Purity : Use chiral GC columns to verify enantiomeric purity, as impurities can alter bioactivity .

- Behavioral Assays : Incorporate this compound into olfactometer tests at physiologically relevant concentrations (0.1–10 ng/μL) .

Q. Critical Note :

- Ensure synthetic batches are free from trace sorbic alcohol (via LC-MS), which may confound results .

Q. How can researchers optimize this compound synthesis for high-throughput applications?

- Flow Chemistry : Implement continuous-flow reactors to reduce reaction time (from 12 hrs to 2–3 hrs) and improve yield consistency .

- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C) to accelerate reduction steps while minimizing by-products.

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound reduction to sorbyl alcohol?

Discrepancies arise from:

- Reducing Agent Selectivity : NaBH₄ may partially reduce diene systems, while LiAlH₄ risks over-reduction .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor higher selectivity compared to protic solvents .

Q. Resolution Strategy :

- Conduct kinetic studies under varying solvent conditions to identify optimal parameters.

Comparative Studies

Q. What analytical approaches differentiate this compound from its isomers (e.g., 3,5-hexadienyl acetate)?

- Chromatography : Use reverse-phase HPLC with a C18 column; this compound elutes earlier due to lower polarity .

- Mass Spectrometry : Isomers exhibit distinct fragmentation patterns (e.g., m/z 83 for this compound vs. m/z 97 for 3,5-hexadienyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.